![molecular formula C25H20BrNO5S3 B416952 DIMETHYL 2-[1-(2-BROMOBENZOYL)-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B416952.png)
DIMETHYL 2-[1-(2-BROMOBENZOYL)-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Dimethyl 2-(1-(2-bromobenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that features a quinoline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-[1-(2-BROMOBENZOYL)-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps. One common approach is the cyclocondensation of 1H-benzimidazole-2-thione with 1,3-dibromopropane in refluxing ethanol in the presence of triethylamine . This reaction forms the quinoline core, which is then further functionalized to introduce the bromobenzoyl and dithiole groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1-(2-bromobenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromobenzoyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield a sulfoxide or sulfone, while substitution of the bromine atom with an amine would yield an aminobenzoyl derivative.
Scientific Research Applications
Dimethyl 2-(1-(2-bromobenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which DIMETHYL 2-[1-(2-BROMOBENZOYL)-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. For example, the bromobenzoyl group may interact with hydrophobic pockets in proteins, while the dithiole groups may form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromobenzoyl)-3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazole
- 2-(2-Bromobenzoyl)-N-(1,3-dimethyl-1H-pyrazol-4-yl)hydrazinecarbothioamide
Uniqueness
Dimethyl 2-(1-(2-bromobenzoyl)-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its quinoline core, along with the bromobenzoyl and dithiole groups, make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H20BrNO5S3 |
---|---|
Molecular Weight |
590.5g/mol |
IUPAC Name |
dimethyl 2-[1-(2-bromobenzoyl)-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C25H20BrNO5S3/c1-25(2)20(33)17(24-34-18(22(29)31-3)19(35-24)23(30)32-4)14-10-6-8-12-16(14)27(25)21(28)13-9-5-7-11-15(13)26/h5-12H,1-4H3 |
InChI Key |
UGPZYFLFTJXLLX-UHFFFAOYSA-N |
SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)C4=CC=CC=C4Br)C |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)C4=CC=CC=C4Br)C |
Origin of Product |
United States |
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